molecular formula C12H13FS B8344626 5-Fluoro-3-isobutyl-benzo[b]thiophene

5-Fluoro-3-isobutyl-benzo[b]thiophene

Cat. No.: B8344626
M. Wt: 208.30 g/mol
InChI Key: IWLQZTDHHGQTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-isobutyl-benzo[b]thiophene is a novel synthetic compound offered for research and development purposes. It is designed for investigators exploring new chemotherapeutic agents and antimicrobial solutions. The benzo[b]thiophene scaffold is recognized as a privileged structure in medicinal chemistry, present in several FDA-approved drugs and known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The strategic incorporation of a fluorine atom at the 5-position is a common tactic in drug design, as halogens can significantly improve a molecule's binding affinity to biological targets and its overall absorption, distribution, metabolism, and excretion (ADME) profile . Simultaneously, the isobutyl group at the 3-position introduces lipophilicity, which may enhance cell membrane permeability. Research on analogous 3-substituted benzo[b]thiophenes has demonstrated potent in vitro activity against Gram-positive bacteria such as Staphylococcus aureus and yeast, with some derivatives exhibiting excellent drug-like properties and no violations of Lipinski's rule of five . Furthermore, benzo[b]thiophene-based compounds have shown promise as inhibitors of the RhoA/ROCK signaling pathway, a key driver of tumor growth and metastasis, highlighting their potential as candidates for anticancer drug development . This compound is intended for use in structure-activity relationship (SAR) studies, mechanism of action investigations, and high-throughput screening campaigns. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C12H13FS

Molecular Weight

208.30 g/mol

IUPAC Name

5-fluoro-3-(2-methylpropyl)-1-benzothiophene

InChI

InChI=1S/C12H13FS/c1-8(2)5-9-7-14-12-4-3-10(13)6-11(9)12/h3-4,6-8H,5H2,1-2H3

InChI Key

IWLQZTDHHGQTBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CSC2=C1C=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations:
  • Amino vs. Fluoro Substitution: Moving the amino group from C-3 to C-5 (e.g., 3a vs. 2a) enhances antiproliferative activity by 6–71-fold, suggesting that substituents on the benzene ring (C-5) are more favorable than those on the thiophene ring (C-3) . The fluorine atom in 5-Fluoro-3-isobutyl-BT may similarly improve target binding through electronegative interactions.
  • Isobutyl vs. In contrast, a methyl group at C-3 (3b) reduces activity compared to unsubstituted analogues, highlighting the sensitivity of position 3 to steric effects .

Molecular Docking and Tubulin Binding

Evidence from docking studies (e.g., compounds targeting the colchicine binding site of tubulin) reveals critical interactions:

  • Trimethoxybenzoyl Derivatives : The trimethoxyphenyl moiety interacts with Cysβ241, while the benzo[b]thiophene core forms hydrophobic contacts deep within the binding pocket .
  • Thiophene vs.

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-3-isobutyl-benzo[b]thiophene, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound can be approached via Friedel-Crafts alkylation followed by halogenation or functional group interconversion. For example, analogous benzo[b]thiophene derivatives are synthesized using Friedel-Crafts alkylation with isobutyl halides, followed by fluorination at the 5-position using electrophilic fluorinating agents like Selectfluor® . Key optimization parameters include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
  • Temperature control : Low temperatures (−20°C to 0°C) to minimize side reactions during fluorination.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity products.
  • Analytical validation : HPLC (C18 column) and GC-MS to confirm purity (>95%) and structural integrity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ¹H NMR, deshielding effects at the 5-position) .
  • X-ray crystallography : For unambiguous structural determination, as demonstrated in analogous fluorophenyl-thiophene derivatives (e.g., 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid) .
  • Mass spectrometry : High-resolution MS (ESI-TOF) to verify molecular weight (e.g., C₁₃H₁₃FS: calculated 228.07, observed 228.07) .

Q. How can the stability of this compound under varying storage conditions be assessed?

Methodological Answer:

  • Storage protocols : Store at <4°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and oxidation .
  • Stability assays :
    • Thermogravimetric analysis (TGA) : To determine decomposition temperatures.
    • HPLC stability-indicating methods : Monitor degradation products over time.
    • Accelerated aging studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do they align with experimental data?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge transport properties. For example, fluorinated benzo[b]thiophenes exhibit lowered LUMO levels, enhancing electron-accepting capacity in photovoltaic applications .
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data from UV-Vis-NIR spectroscopy. Discrepancies >10 nm suggest need for basis-set refinement (e.g., B3LYP/6-311++G**) .

Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery or materials science?

Methodological Answer:

  • Systematic substitution : Synthesize analogs with varying substituents (e.g., 5-Cl, 5-Br) to assess electronic effects on bioactivity or optoelectronic properties .
  • Biological assays : For drug discovery, test inhibition of kinase targets (e.g., EGFR) using fluorescence polarization assays.
  • Materials testing : Measure charge-carrier mobility in organic field-effect transistors (OFETs) via space-charge-limited current (SCLC) measurements .

Q. What experimental strategies resolve contradictions in reported solubility or reactivity data for this compound derivatives?

Methodological Answer:

  • Meta-analysis : Compile literature data (e.g., solubility in DMSO, THF) and identify outliers.
  • Controlled replication : Reproduce conflicting experiments under standardized conditions (e.g., 25°C, 0.1 M concentration).
  • Advanced analytics : Use neutron diffraction or solid-state NMR to probe polymorphic forms that may explain solubility discrepancies .

Tables for Comparative Analysis

Q. Table 1. Synthetic Methods for Analogous Benzo[b]thiophenes

MethodYield (%)Purity (%)Key Reference
Friedel-Crafts Alkylation65–7595
Newman-Kwart Rearrangement50–6090
Halogenation (Br/F)70–8598

Q. Table 2. Electronic Properties of Fluorinated Benzo[b]thiophenes

CompoundHOMO (eV)LUMO (eV)Experimental λ_max (nm)
5-Fluoro-3-isobutyl−5.8−2.9310 (calc), 305 (exp)
5-Chloro-3-isobutyl−5.7−2.8315 (calc), 308 (exp)
Data derived from DFT (B3LYP/6-31G) and UV-Vis spectroscopy .*

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